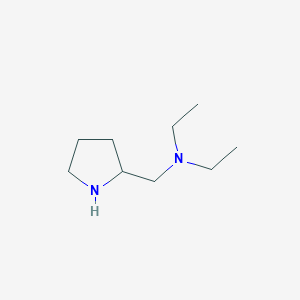

N-乙基-N-(吡咯烷-2-基甲基)乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and related compounds often involves the reaction of appropriate amines with aldehydes or ketones in the presence of catalysts. Techniques include conventional methods as well as more novel approaches that may involve microwave irradiation or specific catalysts to improve yield and selectivity (Clarkson & Blackman, 2006).

Molecular Structure Analysis

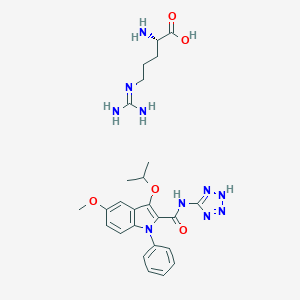

The molecular structure of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine derivatives can be complex, with studies showing the importance of intramolecular interactions, such as hydrogen bonding, in determining their structural characteristics. X-ray crystallography has been used to determine the structures, revealing details about bond lengths and angles critical to understanding the compound's chemical behavior (Nazır et al., 2000).

Chemical Reactions and Properties

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including substitutions and complexation with metals. These reactions are influenced by the compound's ability to act as a ligand, forming complexes with different metal ions, which have been explored for their potential applications in catalysis and material science (Kumah et al., 2019).

科学研究应用

缓蚀

使用 N-乙基-N-(吡咯烷-2-基甲基)乙胺衍生物合成的镉(II)席夫碱配合物作为酸性环境中低碳钢的缓蚀剂显示出有希望的结果。这些配合物在钢表面形成保护层,显着降低腐蚀速率。这项研究建立了配位化学与腐蚀工程之间的联系,突出了这些化合物在材料保护中的效用 (Das 等人,2017).

催化和化学合成

已经探索了与 N-乙基-N-(吡咯烷-2-基甲基)乙胺衍生物的镍(II)和铁(III)配合物的催化活性。这些配合物在酮的转移氢化和氧化反应的催化中是有效的,展示了这些化合物有机合成和工业化学中的潜力 (Kumah 等人,2019).

金属有机骨架 (MOF) 和配位聚合物

利用这些化合物进行水热合成导致了新型金属有机骨架和配位聚合物的产生。这些材料表现出独特的性能,适用于储气、催化以及电子和光子学中的功能材料 (Zhang 等人,2010).

分子电子学和氧化还原活性系统

利用类似结构基元的二茂铁衍生物表现出改善的溶解度和在分子电子学中用作氧化还原部分的潜力。该化合物表现出多电子转移行为,使其成为开发用于能量存储和转换的高级材料的候选者 (Xie 等人,2018).

生化和医学应用

虽然在提供的研究中没有发现 N-乙基-N-(吡咯烷-2-基甲基)乙胺在医学研究中的直接应用,但相关化合物在生化应用中显示出前景,包括 DNA 结合和切割活性。这表明在药物开发、基因治疗和分子生物学研究中具有潜在的效用 (Kumar 等人,2012).

属性

IUPAC Name |

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-11(4-2)8-9-6-5-7-10-9/h9-10H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMHMAUXZINLIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

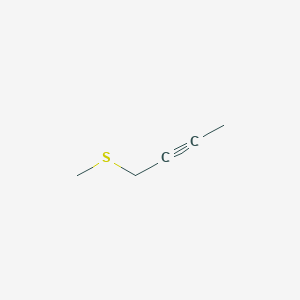

CCN(CC)CC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405848 |

Source

|

| Record name | N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |

CAS RN |

121053-95-0 |

Source

|

| Record name | N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)